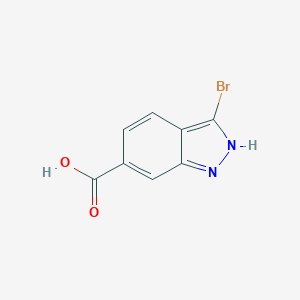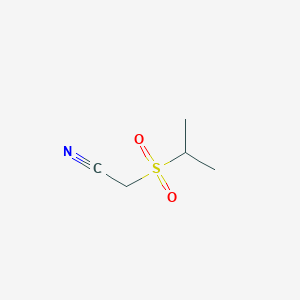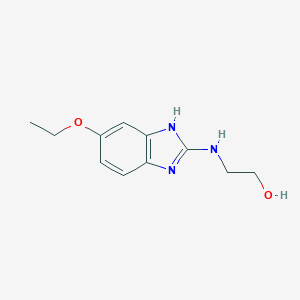
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
"2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol" is a compound of interest in the field of organic chemistry, particularly in the synthesis of benzimidazole derivatives, which are crucial for their pharmacological properties and industrial applications. The synthesis and study of its molecular structure, chemical reactions, and properties contribute significantly to understanding its potential uses in various fields.
Synthesis Analysis
The synthesis of benzimidazole derivatives, including compounds similar to "2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol," involves multicomponent reactions that offer an efficient and eco-friendly approach. For instance, a one-pot multicomponent reaction involving aryl aldehydes, 2-amino benzimidazole, and ethyl 2-mercaptoacetate in the presence of a nano-copper Y zeolite catalyst in ethanol at room temperature has been reported to yield novel benzimidazole derivatives with high efficiency (Kalhor, 2015).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
The compound 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol serves as a precursor in the synthesis of complex ligands and their metal complexes. For example, a new ligand derived from benzimidazole was synthesized and characterized, demonstrating its potential to form complexes with transition metals such as Co (II), Ni (II), Cu (II), Zn (II), and Cd (II). This process involves the preparation of the ligand in ethanol and characterizing the metal-ligand complexes through various techniques, including elemental analysis, IR, 1H-NMR, UV-Vis spectra, magnetic susceptibility measurements, molar conductivity, melting points, and atomic absorption. The structures of the complexes suggest octahedral geometry for Co (II), Ni (II), and Cu (II) complexes and tetrahedral geometry for Zn (II) and Cd (II) complexes, highlighting the versatility of the ligand in coordination chemistry (Jamel & Al-Obaidi, 2018).
Advanced Materials and Nanocatalysis
The compound is also instrumental in the development of advanced materials and serves as a catalyst in nanotechnology applications. A notable application includes its use in a one-pot multicomponent reaction facilitated by nano-Copper Y Zeolite (NCZ) as a catalyst. This method highlights an efficient and environmentally friendly approach for synthesizing novel compounds, showcasing the compound's utility in catalyzing reactions under mild conditions. This synthesis route not only yields high reactions but also emphasizes safety, reusability of the catalyst, and quick isolation of the product, potentially paving the way for the development of new commercial fungicides and sulfur-bearing peptide derivatives (Kalhor, 2015).
Antimicrobial Applications
Further, the derivative of 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol has shown promising results in antimicrobial studies. New compounds incorporating the benzimidazole moiety, linked with different amino acids and sulfamoyl or pyrrole analogues, have been synthesized and evaluated for their antimicrobial activities. These studies revealed significant effectiveness against a range of gram-positive and gram-negative bacteria, as well as fungi, indicating the potential of these compounds in pharmaceutical applications to combat microbial infections (El-Meguid, 2014).
Safety And Hazards
The safety data sheet of this compound suggests that in case of inhalation, move the victim into fresh air and give artificial respiration if necessary. In case of skin contact, wash off with soap and plenty of water. In case of eye contact, rinse with pure water for at least 15 minutes. In case of ingestion, rinse mouth with water and do not induce vomiting .
Eigenschaften
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)amino]ethanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-2-16-8-3-4-9-10(7-8)14-11(13-9)12-5-6-15/h3-4,7,15H,2,5-6H2,1H3,(H2,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBOZZYVRQGMWHG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)NCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40349526 |
Source


|
| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |
CAS RN |
121477-79-0 |
Source


|
| Record name | 2-(5-Ethoxy-1H-benzoimidazol-2-ylamino)-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40349526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



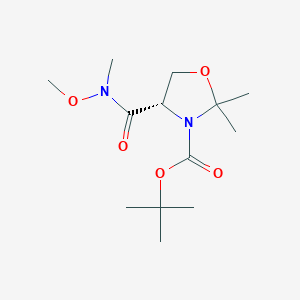


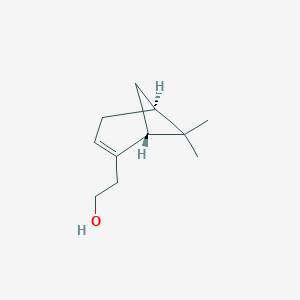
![N-[2-(Chloroacetyl)-5-methylphenyl]-N-methylformamide](/img/structure/B44379.png)
![6-Chloroimidazo[2,1-b][1,3]thiazole-5-sulfonamide](/img/structure/B44380.png)
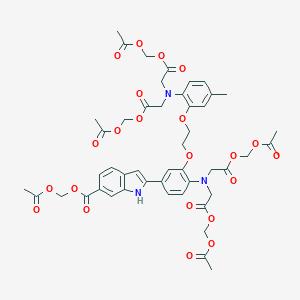
![4-(2-(2-(6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)ethoxy)ethyl)morpholine](/img/structure/B44383.png)

